Cas no 123823-99-4 (2-(chloromethyl)-3-methoxy-6-methylpyridine)
2-(chloromethyl)-3-methoxy-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-3-methoxy-6-methyl-Pyridine
- 2-(chloromethyl)-3-methoxy-6-methylpyridine
- Pyridine, 2-(chloromethyl)-3-methoxy-6-methyl-
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- MDL: MFCD19689991
- Inchi: 1S/C8H10ClNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3
- InChI Key: WJFGJKMVPPHOAO-UHFFFAOYSA-N
- SMILES: C1(CCl)=NC(C)=CC=C1OC
Experimental Properties
- Density: 1.139±0.06 g/cm3(Predicted)
- Boiling Point: 235.2±35.0 °C(Predicted)
- pka: 3.08±0.10(Predicted)
2-(chloromethyl)-3-methoxy-6-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009013-250mg |
2-Chloromethyl-3-methoxy-6-methylpyridine |
123823-99-4 | 95% | 250mg |
$1068.20 | 2023-09-03 | |
| Alichem | A029009013-1g |
2-Chloromethyl-3-methoxy-6-methylpyridine |
123823-99-4 | 95% | 1g |
$2750.25 | 2023-09-03 | |
| Enamine | EN300-2956502-0.05g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
| Enamine | EN300-2956502-0.1g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-2956502-0.25g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
| Enamine | EN300-2956502-0.5g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-2956502-1.0g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-2956502-2.5g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-2956502-5.0g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
| Enamine | EN300-2956502-10.0g |
2-(chloromethyl)-3-methoxy-6-methylpyridine |
123823-99-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 |
2-(chloromethyl)-3-methoxy-6-methylpyridine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(chloromethyl)-3-methoxy-6-methylpyridine
Professional Introduction to 2-(chloromethyl)-3-methoxy-6-methylpyridine (CAS No: 123823-99-4)
2-(chloromethyl)-3-methoxy-6-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 123823-99-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a pyridine core, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.
The compound’s molecular structure consists of a pyridine ring substituted with a chloromethyl group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position. This specific arrangement imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of the chloromethyl group, in particular, enhances its utility as a building block for further chemical modifications, enabling the development of complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in pyridine derivatives due to their broad spectrum of biological activities. Research studies have highlighted the potential of compounds like 2-(chloromethyl)-3-methoxy-6-methylpyridine in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound’s ability to undergo nucleophilic substitution reactions makes it an attractive candidate for further derivatization, leading to molecules with enhanced pharmacological properties.
The synthesis of 2-(chloromethyl)-3-methoxy-6-methylpyridine typically involves multi-step organic reactions, starting from readily available pyridine derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These synthetic routes underscore the compound’s importance as a synthetic intermediate and highlight the advancements in synthetic organic chemistry that facilitate its production.
The biological activity of 2-(chloromethyl)-3-methoxy-6-methylpyridine has been extensively explored in academic research. Preclinical studies have indicated that derivatives of this compound exhibit promising effects on various biological targets. For example, modifications at the methoxy and methyl positions have been shown to influence receptor binding affinity and metabolic stability. Such findings are crucial for optimizing drug candidates and improving their therapeutic efficacy.
The compound’s potential extends beyond pharmaceutical applications. It has been investigated for use in agrochemicals, where its structural features contribute to the development of novel pesticides and herbicides. The ability to functionalize the pyridine ring allows for the creation of molecules with specific biological activities against pests while minimizing environmental impact.
In conclusion, 2-(chloromethyl)-3-methoxy-6-methylpyridine (CAS No: 123823-99-4) is a versatile and highly valuable compound in chemical and pharmaceutical research. Its unique structural features and reactivity make it an essential intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications and derivatives, reinforcing its significance in advancing drug discovery and industrial chemistry.
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